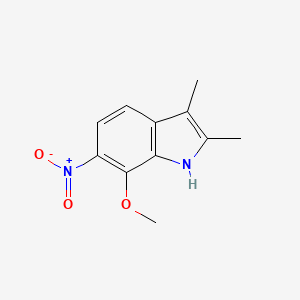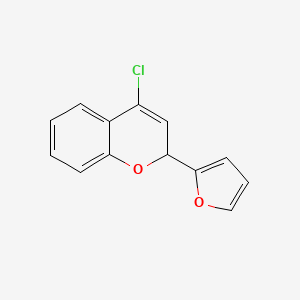
2-(5-Decynyloxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Decynyloxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a decynyloxy group. This compound is notable for its applications in organic synthesis, particularly as a surfactant and in the formation of monolayers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Decynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a decynyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the tetrahydropyran oxygen attacks the decynyl halide, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as silver triflate or copper complexes can be employed to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Decynyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decynyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
2-(5-Decynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a surfactant and in the formation of monolayers for surface studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-(5-Decynyloxy)tetrahydro-2H-pyran involves its ability to interact with lipid membranes due to its surfactant properties. The decynyloxy group can insert into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Hexynyloxy)tetrahydro-2H-pyran
- 2-(5-Octynyloxy)tetrahydro-2H-pyran
- 2-(5-Decynyloxy)tetrahydro-2H-pyran
Uniqueness
This compound is unique due to its longer alkyne chain, which enhances its surfactant properties and makes it more effective in applications requiring surface activity. The longer chain also provides greater hydrophobicity, which can be advantageous in certain industrial applications .
Propiedades
Número CAS |
51652-45-0 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
2-dec-5-ynoxyoxane |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2-4,7-14H2,1H3 |
Clave InChI |
UCIRGAWKROSICQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)




![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)


![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)

![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
